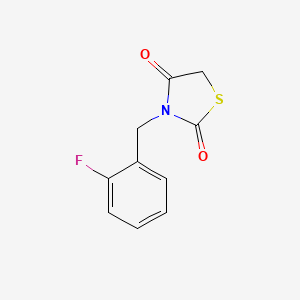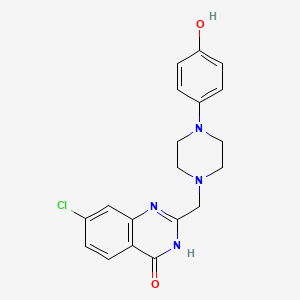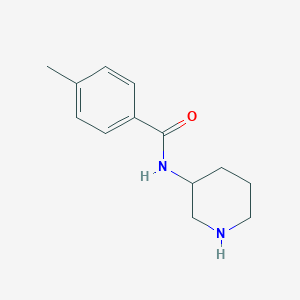
Palladium, dichlorobis(1-methyl-1H-imidazole)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, dichlorobis(1-methyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated to two chloride ions and two 1-methyl-1H-imidazole ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of palladium, dichlorobis(1-methyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-methyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center . The general reaction can be represented as follows:
PdCl2+2C4H6N2→PdCl2(C4H6N2)2
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions
Palladium, dichlorobis(1-methyl-1H-imidazole)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands can be substituted with other donor molecules, altering the coordination environment around the palladium center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) nanoparticles .
科学的研究の応用
Palladium, dichlorobis(1-methyl-1H-imidazole)- has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
作用機序
The mechanism by which palladium, dichlorobis(1-methyl-1H-imidazole)- exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalytic site for various chemical transformations .
類似化合物との比較
Similar Compounds
Palladium, dichlorobis(1H-imidazole)-: Similar structure but without the methyl group on the imidazole ligand.
Palladium, dichlorobis(1-ethyl-1H-imidazole)-: Similar structure with an ethyl group instead of a methyl group on the imidazole ligand.
Palladium, dichlorobis(1-phenyl-1H-imidazole)-: Similar structure with a phenyl group on the imidazole ligand.
Uniqueness
Palladium, dichlorobis(1-methyl-1H-imidazole)- is unique due to the presence of the methyl group on the imidazole ligand, which can influence the electronic properties and steric hindrance around the palladium center. This can affect the compound’s reactivity and selectivity in catalytic applications .
特性
分子式 |
C8H12Cl2N4Pd |
|---|---|
分子量 |
341.53 g/mol |
IUPAC名 |
dichloropalladium;1-methylimidazole |
InChI |
InChI=1S/2C4H6N2.2ClH.Pd/c2*1-6-3-2-5-4-6;;;/h2*2-4H,1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
KHXKRWSJTNBXRA-UHFFFAOYSA-L |
正規SMILES |
CN1C=CN=C1.CN1C=CN=C1.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)


![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)


![(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B15156057.png)

